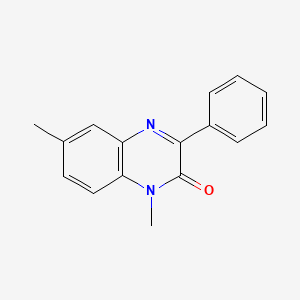

1,6-dimethyl-3-phenylquinoxalin-2(1H)-one

Description

Significance of the Quinoxaline (B1680401) Scaffold in Contemporary Chemical and Biological Research

The quinoxaline ring system, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a key structural motif in a vast number of biologically active compounds. Its significance stems from its ability to serve as a versatile pharmacophore, a part of a molecule responsible for its biological or pharmacological interactions. Researchers have extensively demonstrated that derivatives of the quinoxaline scaffold possess a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This wide-ranging bioactivity has cemented the quinoxaline scaffold as a cornerstone in the development of novel therapeutic agents.

The structural versatility of the quinoxaline core allows for substitutions at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule. This adaptability is crucial for optimizing interactions with specific biological targets, thereby enhancing potency and selectivity.

Positioning of 1,6-Dimethyl-3-phenylquinoxalin-2(1H)-one within Quinoxalin-2(1H)-one Compound Libraries

Within the extensive library of quinoxalin-2(1H)-one derivatives, this compound is a distinct entity characterized by specific substitutions on the core scaffold. The fundamental structure is the quinoxalin-2(1H)-one core. To this, a phenyl group is attached at the 3-position, a methyl group at the 1-position (on the nitrogen atom of the lactam ring), and another methyl group at the 6-position of the benzene ring.

The table below outlines the key structural features of this compound.

| Feature | Description |

| Core Scaffold | Quinoxalin-2(1H)-one |

| Substituent at C3 | Phenyl group |

| Substituent at N1 | Methyl group |

| Substituent at C6 | Methyl group |

Foundational Research Areas for this compound

While extensive research exists for the broader class of quinoxalin-2(1H)-one derivatives, the specific compound this compound is emerging in several key areas of investigation. The primary research impetus for compounds of this class is driven by their potential therapeutic applications.

Initial investigations into the biological activities of substituted quinoxalin-2(1H)-ones have pointed towards their potential as:

Anticancer Agents: Many quinoxaline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.govmdpi.com The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

Antiviral Agents: The quinoxalin-2(1H)-one scaffold has been identified as a promising framework for the development of inhibitors against various viruses, including the Hepatitis C virus (HCV). nih.gov These compounds can interfere with viral replication processes.

Kinase Inhibitors: Specific quinoxaline derivatives have been explored as inhibitors of kinases, such as Apoptosis signal-regulating kinase 1 (ASK1). nih.gov ASK1 is involved in cellular stress responses, and its inhibition is a potential therapeutic strategy for a range of diseases.

Although detailed, publicly available research findings and specific data tables for the biological activity of this compound are not yet widespread, its structural similarity to other well-studied quinoxalinones suggests that its foundational research will likely continue to explore these established areas of therapeutic interest. Future studies are anticipated to provide specific data on its efficacy and mechanism of action in these and potentially new research domains.

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethyl-3-phenylquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-8-9-14-13(10-11)17-15(16(19)18(14)2)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGKQVJYCJLFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C(=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,6 Dimethyl 3 Phenylquinoxalin 2 1h One and Analogous Structures

Direct C-H Functionalization Strategies at the C3 Position of Quinoxalin-2(1H)-ones

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.gov In the context of quinoxalin-2(1H)-ones, the C3-H bond is particularly amenable to such transformations, providing a direct pathway to a diverse array of substituted derivatives. nih.gov

C3-H Alkylation Reactions

The introduction of alkyl groups at the C3 position of quinoxalin-2(1H)-ones can significantly modulate their physicochemical and biological properties. Several innovative methods have been developed to achieve this transformation directly from the C-H bond.

A simple and efficient method for the direct carbon alkylation of quinoxalin-2(1H)-ones at the C3 position has been developed utilizing visible light. researchgate.net This protocol employs readily available and inexpensive phenyliodine(III) dicarboxylates as alkylation reagents, which undergo a decarboxylative radical coupling reaction with quinoxalin-2(1H)-ones. researchgate.netrsc.org The reaction demonstrates excellent functional group compatibility and provides a convenient and selective route to various 3-alkylquinoxalin-2(1H)-ones in good yields. rsc.org A sustainable approach to this transformation has also been reported using a recyclable ruthenium(II) catalytic system in an eco-friendly solvent, PEG-200, at ambient temperature. acs.org

Table 1: Visible-Light-Triggered Decarboxylative Alkylation of Quinoxalin-2(1H)-ones

| Entry | Quinoxalin-2(1H)-one Substrate | Alkylating Reagent | Catalyst | Solvent | Yield (%) |

| 1 | 1-Methylquinoxalin-2(1H)-one | Phenyliodine(III) diacetate | Ru(bpy)3Cl2 | DMSO | 85 |

| 2 | 1,6-Dimethylquinoxalin-2(1H)-one | Phenyliodine(III) dipropionate | Ru(bpy)3Cl2 | PEG-200 | 78 |

| 3 | 1-Ethyl-6-chloroquinoxalin-2(1H)-one | Phenyliodine(III) diisobutyrate | Eosin Y | CH3CN | 72 |

A practical and efficient methodology for the synthesis of 3-alkylquinoxalinones involves the base-promoted direct alkylation of quinoxalin-2(1H)-ones with phosphonium (B103445) ylides as the alkylating agents. rsc.org This approach operates under metal- and oxidant-free conditions, offering a green alternative to traditional methods. rsc.org A variety of 3-alkylquinoxalin-2(1H)-ones can be obtained in good to excellent yields through this method. Mechanistic investigations suggest that the reaction likely proceeds through a nucleophilic addition-elimination process. rsc.org

Table 2: Phosphonium Ylide Mediated Alkylation of Quinoxalin-2(1H)-ones

| Entry | Quinoxalin-2(1H)-one Substrate | Phosphonium Ylide | Base | Solvent | Yield (%) |

| 1 | 1-Methylquinoxalin-2(1H)-one | Methyltriphenylphosphonium bromide | KHCO3 | Toluene (B28343) | 82 |

| 2 | 1-Phenylquinoxalin-2(1H)-one | Ethyltriphenylphosphonium bromide | K2CO3 | DMF | 75 |

| 3 | 1,6-Dimethylquinoxalin-2(1H)-one | Propyltriphenylphosphonium bromide | Cs2CO3 | Dioxane | 88 |

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical approach for forming C-C bonds directly from two different C-H bonds. A convenient and efficient cross-dehydrogenative alkylation of quinoxalin-2(1H)-ones has been achieved using simple alkanes as the alkyl radical precursors under microwave irradiation. researchgate.net This protocol demonstrates a broad substrate scope, good functional group tolerance, and high efficiency. researchgate.net While many CDC reactions are known for C-O bond formation, this method highlights its utility for direct C-C bond formation at the C3 position of quinoxalin-2(1H)-ones. acs.orgnih.govorganic-chemistry.org

Table 3: Cross-Dehydrogenative-Coupling Alkylation of Quinoxalin-2(1H)-ones

| Entry | Quinoxalin-2(1H)-one Substrate | Alkane | Oxidant | Conditions | Yield (%) |

| 1 | 1-Methylquinoxalin-2(1H)-one | Cyclohexane | DTBP | Microwave, 120 °C | 76 |

| 2 | 1-Phenylquinoxalin-2(1H)-one | Toluene | K2S2O8 | 100 °C | 65 |

| 3 | 1,6-Dimethylquinoxalin-2(1H)-one | Ethylbenzene | DDQ | Reflux | 71 |

An electrochemical protocol for the decarboxylative C3 alkylation of a wide range of quinoxalin-2(1H)-ones has been developed under metal- and additive-free conditions. rsc.org This method utilizes N-hydroxyphthalimide (NHP) esters, derived from a broad scope of carboxylic acids, as suitable alkylating agents. rsc.org The operationally simple procedure is performed in an undivided cell under constant-current conditions and is well-suited for the late-stage functionalization of quinoxalin-2(1H)-ones. rsc.org A catalyst- and additive-free, visible-light-driven radical C3–H alkylation of quinoxalin-2(1H)-one derivatives has also been developed using alkyl-NHP-esters as the alkyl radical source. nih.gov

Table 4: Alkylation of Quinoxalin-2(1H)-ones with N-Hydroxyphthalimide Esters

| Entry | Quinoxalin-2(1H)-one Substrate | NHP Ester | Conditions | Yield (%) |

| 1 | 1-Methylquinoxalin-2(1H)-one | NHP acetate | Electrolysis, constant current | 81 |

| 2 | 1-Phenylquinoxalin-2(1H)-one | NHP propionate | Visible light, 40 W blue LED | 74 |

| 3 | 1,6-Dimethylquinoxalin-2(1H)-one | NHP isobutyrate | Electrolysis, constant current | 85 |

C3-H Arylation Reactions

The introduction of an aryl group at the C3 position of the quinoxalin-2(1H)-one core is of significant interest due to the prevalence of this structural motif in pharmacologically active molecules. Direct C3-H arylation provides an efficient means to access these valuable compounds. Various methods have been reported for this transformation, often employing hypervalent iodine reagents as either oxidants or reaction partners. nih.gov For instance, iodosobenzene-promoted oxidative C3-arylation with arylhydrazines has been successfully demonstrated. nih.gov Other approaches involve the use of different aryl sources and catalytic systems, highlighting the versatility of direct C-H arylation in synthesizing 3-arylquinoxalin-2(1H)-ones. mdpi.com

Table 5: C3-H Arylation Reactions of Quinoxalin-2(1H)-ones

| Entry | Quinoxalin-2(1H)-one Substrate | Arylating Reagent | Catalyst/Promoter | Solvent | Yield (%) |

| 1 | 1-Methylquinoxalin-2(1H)-one | Phenylhydrazine | Iodosobenzene | CH3CN | 78 |

| 2 | 1-Phenylquinoxalin-2(1H)-one | 4-Methoxyphenylboronic acid | Pd(OAc)2 | Toluene | 85 |

| 3 | 1,6-Dimethylquinoxalin-2(1H)-one | Diphenyliodonium triflate | CuI | DMF | 92 |

C3-H Acylation Reactions

The introduction of an acyl group at the C3-position of quinoxalin-2(1H)-ones can be achieved through several modern synthetic strategies. One notable metal-free approach involves the use of α-oxocarboxylic acids as acylation agents. This reaction, promoted by PIDA (phenyliodine diacetate), proceeds under thermal conditions to afford 3-acylated quinoxalin-2(1H)-ones in moderate to good yields. Mechanistic studies suggest that this transformation occurs via a radical process. This method has been successfully applied to gram-scale reactions, highlighting its practical utility.

Another innovative method for C3-acetylation utilizes polyethylene (B3416737) glycol (PEG)-400 as both the acetyl source and the solvent. This silver-catalyzed reaction proceeds via the aerobic oxidative tandem conversion of PEG-400 to an acetyl radical through C–C and C–O bond cleavages. This protocol is environmentally friendly and employs readily available and inexpensive starting materials.

| Acylation Method | Acyl Source | Promoter/Catalyst | Key Features |

| Metal-free Acylation | α-Oxocarboxylic acids | PIDA | Proceeds via a radical process; applicable to gram-scale synthesis. |

| Silver-catalyzed Acetylation | PEG-400 | Silver catalyst | Uses an environmentally friendly and inexpensive acetyl source and solvent. |

Diverse C3-H Functionalizations (e.g., Cyanation, Alkoxylation, Sulfenylation, Amidation, Phosphonation)

Beyond acylation, the C3-position of quinoxalin-2(1H)-ones is amenable to a wide range of other functionalizations, introducing diverse chemical functionalities.

Cyanation: The direct C3-H cyanation can be accomplished using acetone (B3395972) cyanohydrin as a safe and convenient cyanide source. This reaction is typically performed under visible light irradiation in an aqueous aerobic environment at room temperature, providing good to quantitative yields of the 3-cyanoquinoxalin-2(1H)-one products. The reaction is believed to proceed through a radical pathway.

Alkoxylation: A catalyst-free method for the direct C3-alkoxylation of quinoxalin-2(1H)-ones has been developed using primary or secondary alcohols in the presence of PhI(OTFA)2 as an oxidant. rsc.org This cross-dehydrogenative coupling reaction provides a powerful and convenient route to 3-alkoxyquinoxalin-2(1H)-ones in good to excellent yields. rsc.org

Sulfenylation: A sunlight-promoted sulfenylation of quinoxalin-2(1H)-ones has been achieved using recyclable graphitic carbon nitride (g-C3N4) as a heterogeneous photocatalyst. researchgate.net This environmentally benign method furnishes a variety of 3-sulfenylated quinoxalin-2(1H)-ones in good to excellent yields under an ambient air atmosphere. researchgate.net The catalyst can be recycled multiple times without a significant loss of activity. researchgate.net

Amidation: Transition-metal-free direct oxidative amidation of quinoxalin-2(1H)-ones with amidates can be achieved using Selectfluor as a mild oxidant. thieme-connect.de This protocol is characterized by its mild reaction conditions, operational simplicity, broad substrate scope, and good to excellent yields of 3-amidated quinoxalin-2(1H)-ones. thieme-connect.de Another approach involves a palladium-catalyzed oxidative amidation using acetonitrile (B52724) as the nitrogen source.

Phosphonation: The direct C–H bond phosphonation of quinoxalin-2(1H)-ones with H-phosphonates, H-phosphinates, or H-phosphine oxides can be performed under transition-metal-free conditions. organic-chemistry.orgresearchgate.net This method offers a practical, highly efficient, and atom-economical route to a wide variety of heteroaryl phosphonates in up to 92% yield. researchgate.net

| Functionalization | Reagent | Catalyst/Promoter | Conditions |

| Cyanation | Acetone cyanohydrin | Visible light | Aqueous, aerobic, room temperature |

| Alkoxylation | Alcohols | PhI(OTFA)2 | Catalyst-free |

| Sulfenylation | Thiols | g-C3N4 | Sunlight, air |

| Amidation | Amidates | Selectfluor | Transition-metal-free |

| Phosphonation | H-phosphonates, etc. | None | Transition-metal-free |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation.

Cascade Radical Reactions

Three-component cascade radical reactions have emerged as a powerful tool for the synthesis of complex quinoxalin-2(1H)-one derivatives. For instance, a visible light-induced three-component reaction of quinoxalin-2(1H)-ones, styrenes, and aryl thianthrenium salts leads to 1,2-di(hetero)arylation products. nih.gov In this process, the photoexcited quinoxalin-2(1H)-one initiates a single-electron transfer, generating an aryl radical that undergoes a tandem radical addition sequence. nih.gov

Another example is the three-component reaction involving quinoxalin-2(1H)-ones, olefins, and a trifluoromethyl source, which proceeds via a radical cascade to install a trifluoromethylated alkyl chain at the C3-position. These reactions are often initiated by a radical initiator or by photoredox catalysis and allow for the simultaneous formation of multiple C-C bonds.

Atom Transfer Radical Addition (ATRA) Reactions

Atom Transfer Radical Addition (ATRA) represents a valuable method for the functionalization of alkenes. researchgate.net A three-component ATRA approach has been developed for the regioselective functionalization of quinoxalin-2(1H)-ones. This reaction involves the activation of the C-Br bond of CBr4 using a photocatalyst, followed by the trihaloalkyl-carbofunctionalization of styrenes and subsequent addition to the quinoxalin-2(1H)-one. This radical cascade process is highly efficient for the synthesis of complex 3-substituted quinoxalin-2(1H)-one derivatives.

Non-C3-H Site-Selective Functionalization

While C3-functionalization is predominant, selective modification at other positions, particularly the N1-nitrogen, provides an alternative avenue for structural diversification.

N-Alkylation and N-Derivatization Approaches

The nitrogen atom at the 1-position of the quinoxalin-2(1H)-one ring can be readily alkylated or derivatized to introduce a variety of substituents. A common method for N-alkylation involves the reaction of the parent quinoxalin-2(1H)-one with an alkyl halide in the presence of a base. For example, 1-methyl-3-phenylquinoxalin-2(1H)-one can be synthesized by treating 3-phenylquinoxalin-2(1H)-one with methyl iodide and potassium carbonate.

Thiation of Quinoxalin-2(1H)-ones to Quinoxaline-2(1H)-thiones

The conversion of the carbonyl group in quinoxalin-2(1H)-ones to a thiocarbonyl group to form the corresponding quinoxaline-2(1H)-thiones is a critical transformation in the synthesis of various sulfur-containing heterocyclic compounds. This thionation is most commonly achieved using phosphorus-sulfur reagents, with Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀) being the most prominent.

Lawesson's Reagent (LR) , 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and highly efficient thionating agent for a wide range of carbonyl compounds, including the lactam moiety present in quinoxalin-2(1H)-ones. nih.govorganic-chemistry.org The reaction mechanism involves the dissociation of the central four-membered phosphorus-sulfur ring of LR in solution to form a reactive dithiophosphine ylide intermediate. nih.gov This intermediate reacts with the carbonyl oxygen of the quinoxalinone to form a four-membered thiaoxaphosphetane intermediate. nih.govorganic-chemistry.org The driving force for the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thiocarbonyl compound and a stable P=O bond-containing byproduct. nih.gov Reactions with LR are typically performed under anhydrous conditions in nonpolar solvents like toluene or xylene at elevated temperatures (80-110 °C). researchgate.netbeilstein-journals.org One of the main challenges associated with LR is the purification of the final product from reagent-derived byproducts, which often requires chromatographic separation. beilstein-journals.org

Phosphorus Pentasulfide (P₄S₁₀) is another classic and powerful reagent for thionation. nih.gov It is generally more reactive than Lawesson's Reagent but often requires higher reaction temperatures and may be less selective, potentially leading to more side products. organic-chemistry.org The reaction is typically carried out in a high-boiling solvent such as pyridine (B92270) or toluene. nih.gov Due to its high reactivity and hygroscopic nature, handling P₄S₁₀ requires stringent anhydrous conditions to prevent its decomposition and the formation of hydrogen sulfide. nih.gov Variations, such as using a P₄S₁₀-pyridine complex, have been developed to improve handling and selectivity.

The choice between Lawesson's Reagent and P₄S₁₀ often depends on the specific substrate and the desired reaction conditions, with LR being favored for its milder nature and higher selectivity for more sensitive substrates. nih.govorganic-chemistry.org

Table 1: Comparison of Common Thionating Agents for Quinoxalin-2(1H)-ones This table is interactive. Click on the headers to sort.

| Reagent | Typical Solvents | Temperature | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Lawesson's Reagent (LR) | Toluene, Xylene, THF | 80-110 °C | Milder conditions, higher selectivity, versatile | Chromatographic purification often needed |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Toluene | High (Reflux) | Highly reactive, cost-effective | Requires higher temperatures, less selective, moisture-sensitive |

S-Alkylation of Quinoxaline-2(1H)-thiones

Once the quinoxaline-2(1H)-thione scaffold is obtained, the sulfur atom can be readily functionalized via S-alkylation to produce 2-(alkylthio)quinoxaline derivatives. This reaction typically involves the deprotonation of the thione to form a highly nucleophilic thiolate anion, which then displaces a leaving group on an alkylating agent, such as an alkyl halide.

A particularly effective method for conducting S-alkylation under mild conditions is Phase-Transfer Catalysis (PTC) . This methodology is well-suited for reactions involving a water-soluble base (like NaOH or KOH) and an organic-soluble substrate. phasetransfer.com In a typical PTC setup for S-alkylation, the quinoxaline-2(1H)-thione is dissolved in a water-immiscible organic solvent (e.g., toluene or dichloromethane). An aqueous solution of a strong base is used to deprotonate the thione at the interface between the two phases. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a chiral cinchona alkaloid derivative, facilitates the transfer of the resulting thiolate anion from the aqueous or interface layer into the organic phase. phasetransfer.com Once in the organic phase, the highly reactive, poorly solvated thiolate anion rapidly reacts with the added alkyl halide to form the S-alkylated product.

The advantages of using PTC for S-alkylation include:

Mild Reaction Conditions: Reactions can often be performed at room temperature, avoiding the need for high temperatures or harsh, anhydrous conditions.

Enhanced Reactivity: The "naked" anion transferred to the organic phase is highly nucleophilic, leading to faster reaction rates.

Simple Reagents: It allows the use of inexpensive and easy-to-handle inorganic bases.

Green Chemistry: PTC can reduce the need for hazardous organic solvents and bases. phasetransfer.com

This method is highly versatile and accommodates a wide range of alkylating agents, including primary and secondary alkyl halides, benzyl (B1604629) halides, and propargyl halides.

Table 2: Examples of S-Alkylation Reactions of Heterocyclic Thiones This table is interactive. Click on the headers to sort.

| Thione Substrate | Alkylating Agent | Catalytic System | Product Type |

|---|---|---|---|

| Quinoxaline-2(1H)-thione Analog | Methyl Iodide | NaOH / TBAB (PTC) | 2-(Methylthio)quinoxaline |

| Quinoxaline-2(1H)-thione Analog | Benzyl Bromide | K₂CO₃ / Cinchona Alkaloid (PTC) | 2-(Benzylthio)quinoxaline |

| Quinoxaline-2(1H)-thione Analog | Propargyl Bromide | KOH / Aliquat 336 (PTC) | 2-(Propargylthio)quinoxaline |

Catalytic Systems and Reaction Conditions

The synthesis and functionalization of 1,6-dimethyl-3-phenylquinoxalin-2(1H)-one and its analogs are increasingly driven by advanced catalytic methods that offer greater efficiency, selectivity, and sustainability compared to traditional stoichiometric approaches. These modern strategies often focus on the direct C–H functionalization at the C3-position of the quinoxalinone ring.

Photoredox Catalysis (e.g., Organic Photoredox Catalysts)

Visible-light photoredox catalysis has emerged as a powerful tool for the C3-alkylation and arylation of quinoxalin-2(1H)-ones under exceptionally mild conditions. cjcatal.com This approach utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. Organic dyes such as Eosin Y, Acridine Red, and Rose Bengal are commonly employed as metal-free photocatalysts. cjcatal.comresearchgate.net

The general mechanism involves the excitation of the organic photocatalyst by visible light. The excited-state catalyst then engages in a SET event with an alkyl radical precursor—such as an alkyl carboxylic acid, an N-hydroxyphthalimide (NHP) ester, or an alkylboronic acid—to generate an alkyl radical. organic-chemistry.orgresearchgate.net This highly reactive alkyl radical subsequently adds to the electron-deficient C3-position of the quinoxalin-2(1H)-one ring. The resulting radical intermediate is then oxidized to the final product, regenerating the ground-state photocatalyst to complete the catalytic cycle. researchgate.net

Interestingly, some transformations can proceed without any external photocatalyst. acs.org In these cases, the quinoxalin-2(1H)-one substrate itself can absorb visible light and become photoexcited, or it can form an electron donor-acceptor (EDA) complex with the alkyl source, which is then activated by light to initiate the radical process. researchgate.net This catalyst-free approach further enhances the green credentials of the synthesis. acs.org

Table 3: Organic Photoredox Catalysis for C3-Functionalization of Quinoxalin-2(1H)-ones This table is interactive. Click on the headers to sort.

| Catalyst System | Radical Precursor | Light Source | Key Feature |

|---|---|---|---|

| Eosin Y / KI | Phenylhydrazine | Green LED | High selectivity for C3-arylation. rsc.org |

| Acridine Red | α-Oxo-carboxylic acids | Blue LED | Decarboxylative acylation. researchgate.net |

| None (EDA Complex) | NHP Esters / Na₂S | Blue LED | External photocatalyst- and oxidant-free alkylation. researchgate.net |

| None (Direct Excitation) | Alkyl Carboxylic Acids / O₂ | Visible Light | Uses O₂ from air as the sole oxidant. researchgate.net |

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst separation, potential for catalyst recycling, and suitability for continuous-flow processes. mdpi.com For the functionalization of quinoxalin-2(1H)-ones, several types of heterogeneous catalysts have been successfully employed, often in conjunction with photochemistry.

Graphitic carbon nitride (g-C₃N₄) , a metal-free polymeric semiconductor, has proven to be a robust and recyclable photocatalyst for various C–H functionalization reactions. mdpi.comnih.gov Under visible light or even direct sunlight, g-C₃N₄ can catalyze arylation, sulfenylation, and hydroxylation at the C3-position of quinoxalin-2(1H)-ones. mdpi.comnih.gov

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials that serve as highly effective heterogeneous catalysts. mdpi.comdntb.gov.ua Their high surface area and tunable structures allow for efficient catalytic activity. For instance, olefin-linked 2D-COFs have been used as photocatalysts for the decarboxylative alkylation of quinoxalin-2(1H)-ones, demonstrating excellent recyclability over multiple runs without significant loss of activity. mdpi.com

Ion-exchange resins , such as Amberlyst-15, can also function as reusable heterogeneous catalysts. These have been used to facilitate photocatalytic enolization reactions of quinoxalin-2(1H)-ones in water, providing a green and practical route to (Z)-enaminone structures. nih.gov

Table 4: Heterogeneous Catalysts in the Synthesis of Quinoxalin-2(1H)-one Derivatives This table is interactive. Click on the headers to sort.

| Catalyst Type | Catalyst Example | Reaction Type | Energy Source |

|---|---|---|---|

| Polymeric Semiconductor | Graphitic Carbon Nitride (g-C₃N₄) | C-H Sulfenylation | Sunlight. nih.gov |

| Covalent Organic Framework | 2D-COF-5 | C-H Trifluoroalkylation | Blue LED. mdpi.com |

| Ion-Exchange Resin | Amberlyst-15 | Enolization / Olefination | Visible Light. nih.gov |

Metal-Free and Light-Free Methodologies

To circumvent the costs and potential toxicity associated with transition-metal catalysts and the need for specialized photoreactors, significant research has focused on developing metal-free and light-free C3-functionalization methods. These strategies often rely on chemical oxidants, electrochemical activation, or base promotion. rsc.org

One common approach involves the use of a chemical oxidant like potassium persulfate (K₂S₂O₈) to mediate radical reactions. For example, K₂S₂O₈ can initiate the generation of a trifluoromethyl radical from CF₃SO₂Na, which then adds to an alkene and subsequently to the quinoxalinone in a three-component reaction. nih.gov Another strategy utilizes acetoxybenziodoxole (BI-OAc) as an electron acceptor to facilitate the formation of alkyl radicals from 4-alkyl-1,4-dihydropyridines without the need for light. researchgate.net

Electrochemical synthesis provides a powerful alternative, using electrical current to drive redox reactions. researchgate.net In an undivided cell, the constant-current electrolysis of quinoxalin-2(1H)-ones with alkyl halides or organoboron compounds can achieve efficient C3-alkylation without any external chemical oxidants, metals, or light. researchgate.net This method is highly sustainable and operationally simple. acs.org

Furthermore, direct C3-alkylation can be achieved through base-promoted reactions. A notable example is the use of phosphonium ylides as alkylating reagents, which proceeds via a nucleophilic addition-elimination process under basic, metal- and oxidant-free conditions. rsc.org

Table 5: Selected Metal-Free and Light-Free Functionalization Methods This table is interactive. Click on the headers to sort.

| Method | Reagents/Conditions | Reaction Type |

|---|---|---|

| Chemical Oxidation | K₂S₂O₈, CF₃SO₂Na, Alkenes | Trifluoroalkylation. nih.gov |

| Electrochemical Synthesis | Constant Current, Alkyl Halides | Hydroalkylation. researchgate.net |

| Base Promotion | Phosphonium Ylides, Base (e.g., K₂CO₃) | Direct Alkylation. rsc.org |

| Oxidative Coupling | Selectfluor, Alcohols/Amines/Thiols | Alkoxylation/Amination/Thiolation. organic-chemistry.org |

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry is a modern manufacturing technology that offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. researchgate.net The synthesis of quinoxalinone and related heterocyclic structures has been adapted to flow systems to leverage these benefits.

A key application of flow chemistry in this context is the chemoselective reduction of nitroarenes, which are common precursors for the o-phenylenediamine (B120857) core of quinoxalinones. Flow hydrogenation, using reactors packed with a heterogeneous catalyst (e.g., Pd/C), allows for the rapid and safe in-situ generation of the amine intermediate from its nitro precursor, which can then be directly used in a subsequent cyclization step to form the quinoxalinone ring. researchgate.net

Recently, the development of continuous-flow solid-phase synthesis has been reported for enabling access to libraries of quinoxalinone derivatives. acs.org This approach combines the benefits of solid-phase synthesis (ease of purification) with the efficiency of flow chemistry. The substrate is immobilized on a solid support packed into a column or reactor. Reagents are then flowed through the reactor to perform sequential chemical transformations. This methodology is particularly powerful for creating diverse molecular libraries for screening purposes and allows for rapid optimization and production. Such systems provide excellent control over reaction time, temperature, and reagent concentration, leading to higher yields and purities. researchgate.net

Table 6: Features of Continuous-Flow Synthesis for Quinoxalinone Analogs This table is interactive. Click on the headers to sort.

| Flow Setup | Key Reaction Step | Catalyst | Advantages |

|---|---|---|---|

| Packed-Bed Reactor | Nitro Group Reduction | Heterogeneous (e.g., Pd/C) | Safe handling of H₂, rapid conversion, in-situ intermediate generation. researchgate.net |

| Multi-step Flow System | SₙAr and Cyclocondensation | None (thermal) | Avoids isolation of intermediates, improved process control. researchgate.net |

Mechanistic Investigations of Reaction Pathways

The synthesis of this compound and its analogs is often complex, involving multi-step reactions where an understanding of the underlying mechanisms is crucial for optimizing reaction conditions and achieving desired outcomes. Mechanistic investigations delve into the transient species, reaction intermediates, and the specific sequence of bond-forming and bond-breaking events that constitute the reaction pathway.

Elucidation of Radical Intermediates and Propagation

Recent advancements in synthetic methodologies have increasingly pointed towards the involvement of radical intermediates in the formation and functionalization of the quinoxalin-2(1H)-one scaffold. organic-chemistry.org These reactions often proceed via single electron transfer (SET) pathways, where radical species are generated and then participate in subsequent bond-forming steps. nih.govchemrxiv.org

Radical Generation: The generation of radical intermediates can be initiated through various means, including photoredox catalysis or the use of chemical initiators. For instance, visible-light-induced reactions can facilitate the formation of alkyl radicals from precursors like alkylborates or N-protected α-amino acids, which can then be coupled with the quinoxalinone core. organic-chemistry.org In some cases, a strong base like potassium tert-butoxide (KOtBu) can act as a single electron transfer reagent, initiating the formation of a stable radical anion from the quinoxalin-2(1H)-one itself, which then activates atmospheric dioxygen. chemrxiv.org Another approach involves the use of photoactive esters based on a quinoline (B57606) N-oxide core, which, upon irradiation, generate a strong oxidant in its excited state capable of producing primary, secondary, and tertiary radical intermediates. nih.gov

The following table summarizes various precursors used for generating radical species for the functionalization of quinoxalin-2(1H)-ones.

| Radical Precursor | Initiation Method | Type of Functionalization | Reference |

| Alkylborates | Photoredox Catalysis | C3-Alkylation | organic-chemistry.org |

| N-Protected α-Amino Acids | Visible-Light Induction | C3-Aminoalkylation | organic-chemistry.org |

| 4-Alkyl-1,4-dihydropyridines | Photoexcitation | C3-Alkylation | organic-chemistry.org |

| Alkanes (e.g., Cycloalkanes) | Alkoxyl Radical Mediator (DTBP) | C3-Alkylation | rsc.org |

| Photoactive Quinolone N-oxide Esters | Visible Light Irradiation | C3-Alkylation | nih.gov |

Role of Tautomerism (e.g., Thiol-Thione Tautomerism)

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a significant role in the structure and reactivity of quinoxalinone derivatives. The most relevant forms for this class of compounds are lactam-lactim and thione-thiol tautomerism.

In the case of quinoxalin-2(1H)-ones, the lactam-lactim tautomerism is fundamental. The compound can exist in the amide (lactam) form, as denoted by the "(1H)-one" nomenclature, or the enol (lactim) form, 2-hydroxyquinoxaline. Spectroscopic and computational studies generally show a strong preference for the lactam form in the solid state and in various solvents. researchgate.net However, the transient existence of the lactim form can be crucial in certain reaction mechanisms, influencing the site of electrophilic or nucleophilic attack.

For analogous structures where the oxygen atom is replaced by sulfur, such as 3-alkylaminoquinoxaline-2(1H)-thiones, thiol-thione tautomerism becomes relevant. nih.gov The equilibrium lies between the thione (C=S, N-H) and the thiol (C-SH, C=N) forms. NMR studies on these thiones have provided clear evidence for the predominance of the thione tautomer in solution. For example, the 1H NMR spectra of 3-alkoxy and 3-alkylamino-substituted quinoxaline-2(1H)-thiones consistently show a characteristic signal for the N-H proton at a downfield chemical shift (around 14.5 ppm). nih.gov This observation suggests the involvement of the NH proton in strong intermolecular hydrogen bonding (NH···S=C), which stabilizes the thione form over the thiol form. nih.gov

The tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the quinoxaline (B1680401) ring. Understanding and controlling this equilibrium is key for predicting the reactivity and guiding the synthesis of specifically functionalized quinoxalinone analogs. For instance, in dehydrogenative N-incorporation reactions to form quinoxalin-2-ones, a sequence involving nitrosation, tautomerization, and subsequent cyclization is a key mechanistic pathway. organic-chemistry.org

Stereochemical Control and Asymmetric Synthesis Potential

The development of synthetic methods that allow for the control of stereochemistry is a cornerstone of modern organic chemistry, particularly for the synthesis of biologically active molecules. For quinoxalinone derivatives, which often possess chiral centers, achieving high levels of stereocontrol is a significant goal. The focus has been primarily on the asymmetric synthesis of reduced forms, such as dihydroquinoxalinones (DHQs) and tetrahydroquinoxalines (THQs), which are direct precursors or analogs of the target scaffold. nih.govnih.gov

Several successful strategies for the asymmetric synthesis of these structures have been reported:

Catalytic Asymmetric Hydrogenation: Rhodium-thiourea catalytic systems have been effectively used for the asymmetric hydrogenation of quinoxalinone derivatives. nih.gov This method allows for the enantioselective transformation of various substituted quinoxalinones into chiral dihydroquinoxalinones with excellent yields and high enantioselectivities (e.g., 98–99% ee). nih.gov

Chemoenzymatic Synthesis: Biocatalysis offers a powerful tool for establishing stereocenters. For example, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been used to catalyze the asymmetric addition of substituted diamines to fumarate. The resulting chiral amino acid intermediates can then be cyclized in a one-pot, two-step chemoenzymatic process to yield enantioenriched dihydroquinoxalinones with optical purity up to >99% ee. nih.gov

Tandem Reactions with Kinetic Resolution: One-pot tandem reactions combining regioselective Heyns rearrangement and stereoselective transfer hydrogenation have been developed for the synthesis of N-substituted THQs. rsc.org In reactions involving racemic secondary α-hydroxyl ketones, high enantioselectivities are achieved through a combination of enantioselective protonation and kinetic resolution, yielding products with good enantiomeric excesses (86–96% ee). rsc.org

These methodologies highlight the significant potential for asymmetric synthesis in this class of compounds. By selecting the appropriate chiral catalyst, enzyme, or reaction sequence, it is possible to control the absolute configuration of stereocenters within the quinoxalinone framework, opening avenues for the synthesis of enantiopure compounds.

Regioselectivity and Chemoselectivity in Complex Systems

When synthesizing substituted quinoxalinones from unsymmetrical precursors, such as a substituted o-phenylenediamine, the control of regioselectivity becomes a critical challenge. The reaction can potentially yield two different constitutional isomers, and directing the reaction to form the desired isomer is essential for an efficient synthesis.

Mechanistic studies have shown that the regioselectivity in the condensation of an unsymmetrical aryl-1,2-diamine with a 1,2-dicarbonyl equivalent can be very high. thieme-connect.de For example, in the reaction of 4-nitro-1,2-diaminobenzene with 2,2-dibromo-1-phenylethanone, the formation of the 7-nitro-3-phenylquinoxalin-2(1H)-one isomer is heavily favored over the 6-nitro isomer. thieme-connect.de This high degree of regioselectivity is explained by the reaction pathway. Investigations suggest that the reaction proceeds preferentially through an imine formation mechanism (Path A) rather than an initial amide bond formation (Path B). thieme-connect.de The more nucleophilic amino group of the diamine (meta to the nitro group) preferentially attacks the carbonyl-like carbon, leading to the observed major regioisomer. thieme-connect.de This type of electronic control is a powerful tool for directing the outcome of the cyclization.

The following table presents the observed regioselectivity in the synthesis of quinoxalin-2-ones from unsymmetrical diamines.

| Unsymmetrical Diamine | Dicarbonyl Precursor | Major Regioisomer | Minor Regioisomer | Isomer Ratio | Reference |

| 4-Nitro-1,2-diaminobenzene | 2,2-Dibromo-1-phenylethanone | 7-Nitro-3-phenylquinoxalin-2(1H)-one | 6-Nitro-3-phenylquinoxalin-2(1H)-one | 95 : 5 | thieme-connect.de |

| 4-Chloro-1,2-diaminobenzene | 2,2-Dibromo-1-phenylethanone | 7-Chloro-3-phenylquinoxalin-2(1H)-one | 6-Chloro-3-phenylquinoxalin-2(1H)-one | 95 : 5 | thieme-connect.de |

| 4-Methyl-1,2-diaminobenzene | 2,2-Dibromo-1-phenylethanone | 7-Methyl-3-phenylquinoxalin-2(1H)-one | 6-Methyl-3-phenylquinoxalin-2(1H)-one | 1 : 1 | thieme-connect.de |

Chemoselectivity is also a key consideration, especially when functionalizing a pre-existing quinoxalinone core that contains multiple reactive sites. For example, in cross-coupling reactions, a catalyst must be able to selectively activate a specific C-H bond (typically at the C3 position) without reacting with other potentially reactive functional groups on the molecule. rsc.orgacs.org The development of transition-metal-free protocols for C(sp²)-H/C(sp³)-H cross-coupling demonstrates high chemoselectivity, allowing for the alkylation of the C3 position while tolerating a wide range of other functional groups on both the quinoxalinone and the alkane coupling partner. rsc.org

Molecular Structure Characterization and Supramolecular Chemistry of 1,6 Dimethyl 3 Phenylquinoxalin 2 1h One

Spectroscopic Confirmation of Molecular Architecture

The precise molecular structure of 1,6-dimethyl-3-phenylquinoxalin-2(1H)-one has been unequivocally confirmed through the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This non-destructive technique provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecule's connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

The ¹H and ¹³C NMR spectra of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), provide definitive evidence for its proposed structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals corresponding to each unique proton environment within the molecule. The aromatic region shows a complex pattern of signals for the protons on both the phenyl and quinoxalinone ring systems. A singlet at approximately 2.44 ppm is attributed to the methyl group at the C6 position of the quinoxaline (B1680401) core. Another characteristic singlet appears around 3.73 ppm, corresponding to the N-methyl group at the N1 position. The protons of the phenyl ring and the remaining protons on the quinoxaline ring resonate in the aromatic region, typically between 7.20 and 7.85 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The methyl group at C6 gives a signal at approximately 21.4 ppm, while the N-methyl carbon appears at around 29.5 ppm. The spectrum also features signals for the carbonyl carbon (C2) of the quinoxalinone ring, which is typically observed further downfield at about 154.5 ppm. The remaining aromatic and heterocyclic carbons resonate in the expected region of approximately 113 to 154 ppm, consistent with the assigned structure.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.85 - 7.20 | m | Aromatic Protons (Ar-H) |

| 3.73 | s | N-CH₃ |

| 2.44 | s | C6-CH₃ |

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 154.5 | C=O (C2) |

| 153.8 - 113.4 | Aromatic & Heterocyclic Carbons |

| 29.5 | N-CH₃ |

| 21.4 | C6-CH₃ |

Single Crystal X-ray Diffraction Analysis

Determination of Solid-State Molecular Geometry and Conformation

An X-ray diffraction study would precisely measure the lengths of all covalent bonds and the angles between them. This data would confirm the hybridisation of the atoms and reveal any strain within the ring systems. Furthermore, it would establish the preferred conformation of the molecule in the solid state, particularly the rotational orientation of the C3-phenyl group relative to the quinoxalinone bicyclic system. Studies on closely related compounds, such as 1,7-dimethyl-3-phenylquinoxalin-2(1H)-one, show that the quinoxalinone ring system itself is nearly planar.

Analysis of Ring Planarity and Torsional Relationships

This analysis would quantify the planarity of the benzene (B151609) and pyrazinone rings within the quinoxalinone core. Deviations from planarity can indicate intramolecular strain. A key parameter derived from this analysis is the torsional (dihedral) angle between the plane of the quinoxalinone ring system and the plane of the C3-phenyl ring. In analogous structures like 1,4-dimethyl-3-phenylquinoxalin-2(1H)-one, this angle is significant, indicating a twisted conformation that minimizes steric hindrance between the two ring systems. This twist is a common feature in many 3-phenylquinoxalinone derivatives.

Non-Covalent Interactions in Crystal Packing and Self-Assembly

The arrangement of molecules in a crystal is directed by a network of non-covalent interactions. While a definitive analysis requires a crystal structure, the molecular features of this compound allow for the prediction of likely intermolecular forces that would govern its self-assembly.

π-Stacking and Aromatic Interactions (C-H…π, π-π Stacking)

A detailed analysis of π-π stacking and C-H…π interactions requires crystallographic data, which is currently unavailable for this compound. This section would typically include a data table listing key geometric parameters such as centroid-to-centroid distances, plane-to-plane distances, slip angles for any π-π stacking interactions, and the distances and angles for C-H…π contacts. These parameters are crucial for classifying the nature and strength of the aromatic interactions.

Table 1: Geometric Parameters of Aromatic Interactions (Data Not Available) This interactive table would be populated with experimental data if available.

| Interaction Type | Donor/Acceptor Rings | Distance (Å) | Angle (°) | Symmetry Operation |

|---|---|---|---|---|

| π-π Stacking | Data not available | N/A | N/A | N/A |

Computational and Theoretical Chemistry Studies of 1,6 Dimethyl 3 Phenylquinoxalin 2 1h One

Computational Exploration of Chemical Reactivity and Mechanisms

Solvent Effects on Reaction Pathways

Detailed computational studies examining the influence of different solvents on the reaction pathways involving 1,6-dimethyl-3-phenylquinoxalin-2(1H)-one are not available in the reviewed literature. While general methodologies for studying solvent effects on the synthesis and reactions of quinoxaline (B1680401) derivatives exist, specific theoretical calculations, transition state analyses, or reaction coordinate diagrams under various solvent conditions for this precise compound have not been published.

Research on Functional Applications of Quinoxalin 2 1h One Derivatives

Applications in Analytical Chemistry

The strong fluorescence and reactivity of the quinoxalinone scaffold are leveraged in analytical chemistry to develop highly sensitive methods for detecting molecules that otherwise lack easily detectable properties. By chemically tagging (derivatizing) an analyte with a quinoxalinone-based reagent, its detectability, particularly in complex biological or environmental samples, can be significantly enhanced.

In High-Performance Liquid Chromatography (HPLC), pre-column derivatization is a strategy used to improve the chromatographic properties and enhance the detection of target analytes. Quinoxalin-2(1H)-one derivatives have been developed as potent fluorogenic labeling reagents. These reagents react with specific functional groups on target molecules before they are injected into the HPLC system. The resulting derivative is highly fluorescent, allowing for sensitive detection by an HPLC fluorescence detector. This is particularly useful for quantifying trace amounts of non-fluorescent or weakly fluorescent compounds. nih.govresearchgate.net The derivatization process converts the analyte into a product with a high molar absorptivity and fluorescence quantum yield, thereby lowering the limits of detection significantly compared to standard UV-Vis detection. nih.gov

The versatility of quinoxalinone chemistry allows for the design of reagents that target specific functional groups.

Carboxylic Acids: Carboxylic acids are often challenging to detect at low concentrations due to their poor chromophoric properties. Quinoxalinone-based hydrazides, such as 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide, serve as fluorescent tags for these acids. nih.govchromforum.org The derivatization reaction is typically facilitated by a coupling agent, converting the carboxylic acid into a stable, highly fluorescent derivative that can be easily separated and quantified by reverse-phase HPLC. nih.govchromforum.org This methodology has been successfully applied to the analysis of biological carboxylic acids in plasma samples. nih.gov

Phenols and Chlorophenols: For the detection of environmental pollutants like phenol (B47542) and various chlorophenols, reagents such as 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) have been synthesized. scirp.orgscirp.org This reagent reacts with the hydroxyl group of phenols under mild alkaline conditions to form highly fluorescent ester derivatives. scirp.orgresearchgate.net The method is sensitive enough to determine phenol and chlorophenol concentrations in tap water at levels compliant with regulatory guidelines, without requiring extensive sample clean-up. scirp.orgscirp.org

Table 1: HPLC-Fluorescence Derivatization of Phenols with DMEQ-COCl An interactive data table based on research findings. scirp.org

| Analyte | Concentration Range (mg/L) | Correlation Coefficient (r²) |

| Phenol | 0.01 - 0.5 | 0.9996 |

| 2-Chlorophenol | 0.01 - 0.5 | 0.9994 |

| 4-Chlorophenol | 0.01 - 0.5 | 0.9995 |

| 2,4-Dichlorophenol | 0.05 - 0.5 | 0.9967 |

| 2,6-Dichlorophenol | 0.01 - 0.5 | 0.9992 |

| 2,4,6-Trichlorophenol | 0.01 - 0.5 | 0.9994 |

Chemiluminescence Derivatization Strategies

Chemiluminescence detection offers even greater sensitivity than fluorescence in some applications. The peroxyoxalate chemiluminescence (PO-CL) system is one of the most efficient non-enzymatic chemical light-emitting reactions. Quinoxalinone derivatives are excellent fluorescent tags for use with PO-CL detection. After derivatizing a target analyte, such as a carboxylic acid, with a quinoxalinone reagent, the derivative is separated by HPLC. nih.gov Post-column, it is mixed with reagents like bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO) and hydrogen peroxide. The resulting chemical reaction excites the quinoxalinone tag, which then emits light as it returns to its ground state. This light is measured by a luminometer. This approach has achieved detection limits in the attomole (10⁻¹⁸ mole) range, which is about ten times lower than what was achieved with fluorescence detection for the same derivatives. nih.gov

Advanced Materials Science Research

The rigid, planar structure and electron-accepting nature of the quinoxaline (B1680401) core impart valuable photophysical and electronic properties that are of interest in materials science. These properties include strong fluorescence, thermal stability, and charge-transport capabilities. researchgate.netrsc.org

Quinoxaline-2(1H)-one and its related structures have been incorporated into polymer backbones to create advanced functional materials. These are often designed as donor-acceptor (D-A) copolymers, where the quinoxaline unit acts as the electron acceptor. rsc.org Such polymers have applications in organic electronics, including organic thin-film transistors (OTFTs) and polymer light-emitting diodes (LEDs). acs.org The inclusion of the quinoxaline moiety can influence the polymer's optical absorption, electronic energy levels, and charge transport ability. rsc.orgacs.org For instance, soluble poly(p-phenylenevinylene) (PPV) derivatives containing quinoxaline moieties have been synthesized and explored as emissive and electron transport materials in LEDs, emitting light from blue-green to yellow. acs.org Furthermore, quinoxaline-based polymers have been investigated as photoinitiators for polymerization reactions, where they can be activated by visible light from sources like LEDs. mdpi.com

Corrosion Inhibition Studies and Mechanisms

Quinoxalin-2(1H)-one derivatives have emerged as highly effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl). nih.govelectrochemsci.orgresearchgate.net Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. ijirset.comnajah.edu

The inhibition mechanism involves the interaction of the inhibitor's molecular structure with the metal surface. The quinoxalinone molecule contains nitrogen and oxygen heteroatoms with lone pairs of electrons, as well as π-electrons in the aromatic rings. These features facilitate the adsorption of the molecule onto the vacant d-orbitals of iron atoms on the steel surface. najah.edunih.gov This adsorption can be physical (electrostatic interaction) or chemical (charge sharing or transfer), often resulting in a stable, protective film. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to quantify the effectiveness of these inhibitors. Potentiodynamic polarization studies reveal that quinoxalinone derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, often with a predominant effect on the cathodic reaction. nih.govresearchgate.net EIS results consistently show that the presence of the inhibitor increases the charge transfer resistance, confirming the formation of an insulating protective layer on the metal surface. nih.govijirset.com The inhibition efficiency (IE%) of these compounds increases with their concentration. nih.govresearchgate.netsrce.hr

The adsorption of these inhibitors on the steel surface is often found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. nih.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) further support these experimental findings, providing insights into the electronic properties of the inhibitor molecules and confirming their strong ability to adsorb onto metal surfaces. nih.govscispace.com

Table 2: Corrosion Inhibition Efficiency of Quinoxalinone Derivatives on Steel in 1 M HCl An interactive data table compiled from electrochemical studies. nih.govresearchgate.netnajah.edu

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (IE%) | Technique |

| 3-(p-tolyl)-3,4-dihydroquinoxalin-2-(1H)-one | 1x10⁻³ | 86.2% | EIS |

| 3-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxalin-2-(1H)-one | 1x10⁻³ | 92.5% | EIS |

| (E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one | 1x10⁻³ | 95.8% | Weight Loss |

| 6-chloro-3-hydrazinylidene-1-methyl-quinoxaline (NSQN) | 1x10⁻³ | 96.0% | EIS |

| 3-hydrazinylidene-1-methyl-quinoxaline (CSQN) | 1x10⁻³ | 92.0% | EIS |

Adsorption Isotherm Models (e.g., Langmuir Adsorption Isotherm)

There is no available research data specifically investigating the adsorption isotherm models for 1,6-dimethyl-3-phenylquinoxalin-2(1H)-one on any metal surface. Studies on other quinoxaline derivatives have shown that their adsorption can often be described by models such as the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.netmdpi.comnajah.edumdpi.comresearchgate.netorientjchem.org However, without experimental data for this compound, it is not possible to determine which isotherm model its adsorption behavior would follow or to provide any related thermodynamic parameters.

Medicinal Chemistry Research Directions for Quinoxalin 2 1h One Scaffolds

Exploration of Molecular Mechanisms of Action (MOA) for Investigational Activities

Target Identification and Binding Studies (e.g., NDUFA12)

While the primary research focus for many quinoxalin-2(1H)-one derivatives has been on targets like CFTR, the broader therapeutic potential of this scaffold necessitates the identification of other molecular targets. One such area of investigation involves exploring the binding of these compounds to other proteins implicated in disease, such as NADH:ubiquinone oxidoreductase subunit A12 (NDUFA12).

NDUFA12 is a subunit of Complex I of the mitochondrial electron transport chain. Dysregulation of mitochondrial function is linked to a variety of human diseases, making proteins within the electron transport chain attractive targets for therapeutic intervention. However, to date, there is a lack of specific published research detailing the direct binding of 1,6-dimethyl-3-phenylquinoxalin-2(1H)-one or its close analogs to NDUFA12.

Target identification for novel compounds often involves a combination of computational and experimental approaches. In silico methods such as molecular docking can be employed to predict the binding affinity of quinoxalin-2(1H)-one derivatives to the known structure of NDUFA12 or other potential protein targets. These computational predictions would then require validation through in vitro binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm a direct interaction and determine the binding kinetics and affinity.

Further experimental approaches, including affinity chromatography and mass spectrometry-based proteomics, could be utilized to identify the binding partners of this compound in a cellular context. These untargeted approaches have the potential to uncover novel protein interactions and shed light on the compound's polypharmacology. The exploration of NDUFA12 as a potential target for this class of compounds remains an open avenue for future research.

Research into Mechanisms of Potentiation in Drug-Resistant Cell Lines

The development of multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.

Research has shown that certain quinoxaline (B1680401) derivatives can potentiate the activity of conventional anticancer drugs in drug-resistant cancer cell lines. This potentiation is often attributed to the inhibition of P-gp. By blocking the efflux pump, these compounds can restore the intracellular concentration of chemotherapeutic agents and re-sensitize resistant cells to their cytotoxic effects.

For instance, studies on various substituted 3-phenoxymethyl-quinoxalin-2-ones have demonstrated their ability to enhance the antiproliferative activity of drugs like doxorubicin (B1662922) and vincristine (B1662923) in MDR cancer cell lines. The mechanism of this potentiation is linked to the inhibition of P-gp-mediated drug efflux.

While direct studies on this compound in this context are limited in the public domain, its structural similarity to other P-gp inhibiting quinoxalinones suggests a potential role as an MDR modulator. The proposed mechanism would involve the compound binding to P-gp, either competitively or non-competitively, and inhibiting its transport function. This would lead to an accumulation of the co-administered anticancer drug within the resistant cancer cells, ultimately enhancing its therapeutic effect.

Further research is necessary to elucidate the precise mechanism of action of this compound in potentiating chemotherapy in drug-resistant cell lines. This would involve in vitro drug efflux assays, ATPase activity assays to determine the effect on the energy-dependent function of P-gp, and potentially molecular modeling studies to understand the binding interaction between the compound and the transporter protein.

Emerging Research Directions and Future Outlook for 1,6 Dimethyl 3 Phenylquinoxalin 2 1h One

The landscape of quinoxaline (B1680401) chemistry is dynamic, with ongoing research continually pushing the boundaries of synthesis, design, and application. For specific derivatives such as 1,6-dimethyl-3-phenylquinoxalin-2(1H)-one, the future research trajectory is intrinsically linked to the broader advancements in the field of quinoxalin-2(1H)-ones. These emerging trends focus on enhancing efficiency, sustainability, and the discovery of novel functionalities, which will undoubtedly shape the future exploration of this particular compound.

Q & A

Q. Table 1: Synthetic Optimization Parameters for Alkylation

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF | Maximizes solubility | |

| Base | K₂CO₃ | Prevents hydrolysis | |

| Temperature | 80°C | Balances kinetics |

Q. Table 2: Crystallographic Data for Quinoxalinone Derivatives

| Compound | Space Group | R-factor | Data-to-Parameter Ratio | Reference |

|---|---|---|---|---|

| 1-Methyl-3-phenyl | P 1 | 0.044 | 14.3:1 | |

| 1-Allyl-3-phenyl | P2₁/c | 0.114 | 12.8:1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.